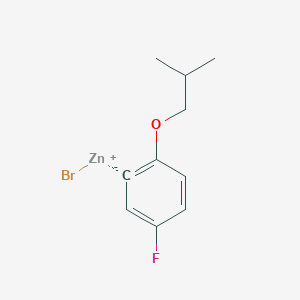
(5-Fluoro-2-i-butyloxyphenyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-fluoro-2-iso-butyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in the field of synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-fluoro-2-iso-butyloxyphenyl)zinc bromide typically involves the reaction of 5-fluoro-2-iso-butyloxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation and moisture interference. The process involves the following steps:
- Dissolution of 5-fluoro-2-iso-butyloxyphenyl bromide in THF.
- Addition of zinc powder or zinc bromide to the solution.
- Stirring the mixture at a controlled temperature, usually around room temperature to slightly elevated temperatures.
- Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
Industrial Production Methods
In an industrial setting, the production of (5-fluoro-2-iso-butyloxyphenyl)zinc bromide follows similar principles but on a larger scale. The process involves:
- Large-scale reactors equipped with temperature and atmosphere control.
- Automated systems for precise addition of reagents and solvents.
- Continuous monitoring and quality control to ensure the purity and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
(5-fluoro-2-iso-butyloxyphenyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.
Temperature: Reactions are typically carried out at room temperature to slightly elevated temperatures.
Major Products
The major products formed from reactions involving (5-fluoro-2-iso-butyloxyphenyl)zinc bromide depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are often complex organic molecules with new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5-fluoro-2-iso-butyloxyphenyl)zinc bromide is used as a reagent in organic synthesis to create complex molecules. Its ability to form carbon-carbon bonds makes it valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using (5-fluoro-2-iso-butyloxyphenyl)zinc bromide can have significant biological and medicinal properties. For example, it can be used to create intermediates in the synthesis of biologically active molecules.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its reactivity and versatility make it a valuable tool in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which (5-fluoro-2-iso-butyloxyphenyl)zinc bromide exerts its effects involves the formation of reactive intermediates that facilitate the formation of new chemical bonds. The zinc atom in the compound acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This process is often catalyzed by transition metals like palladium, which help to stabilize the reactive intermediates and promote the desired reactions.
Comparación Con Compuestos Similares
Similar Compounds
(3-fluoro-2-iso-propyloxyphenyl)zinc bromide: Similar in structure but with a different substituent on the phenyl ring.
(2-ethoxy-2-oxo-ethyl)zinc bromide: Another organozinc compound with different functional groups.
Uniqueness
(5-fluoro-2-iso-butyloxyphenyl)zinc bromide is unique due to its specific substituents, which can influence its reactivity and the types of reactions it can undergo. The presence of the fluoro and iso-butyloxy groups can affect the electronic properties of the compound, making it suitable for specific synthetic applications.
Propiedades
Fórmula molecular |
C10H12BrFOZn |
|---|---|
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-fluoro-4-(2-methylpropoxy)benzene-5-ide |
InChI |
InChI=1S/C10H12FO.BrH.Zn/c1-8(2)7-12-10-5-3-9(11)4-6-10;;/h3-5,8H,7H2,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
TWGGLIPZCFFIQQ-UHFFFAOYSA-M |
SMILES canónico |
CC(C)COC1=[C-]C=C(C=C1)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


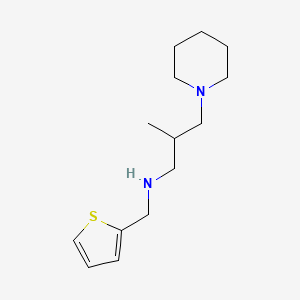
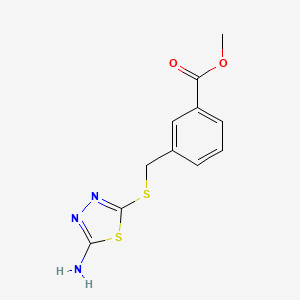
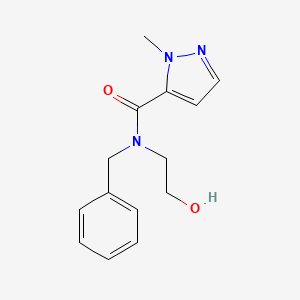
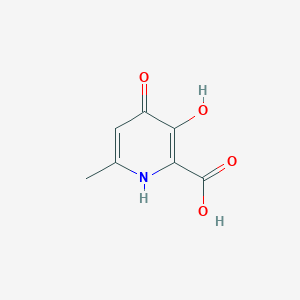
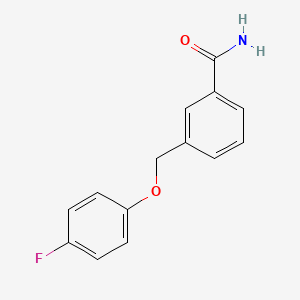
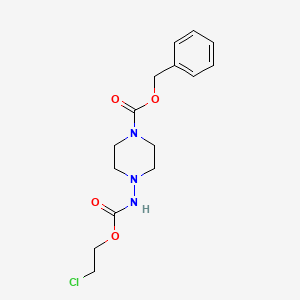


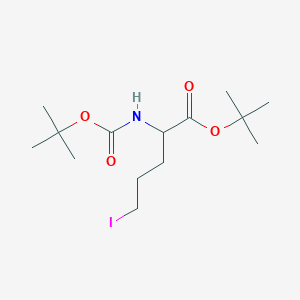
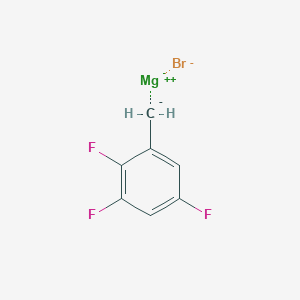
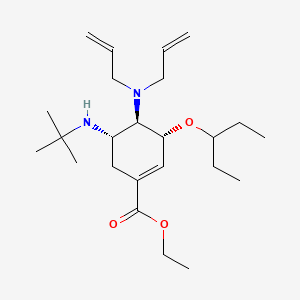
![2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14895131.png)


